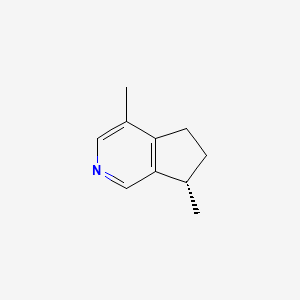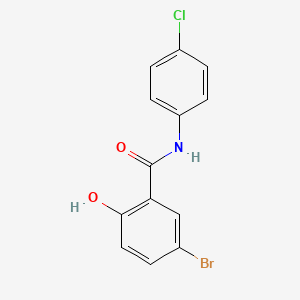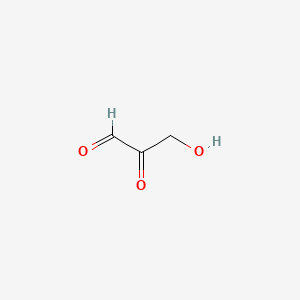![molecular formula C19H24N2 B1206213 (1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1206213.png)
(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene is an alkaloid found in the plant species Tabernanthe iboga and Crepe Jasmine (Tabernaemontana divaricata). It is known for its anti-convulsant, anti-addictive, and central nervous system stimulant properties . This compound has been used in basic research to understand how addiction affects the brain and has shown promise in reducing the self-administration of cocaine and morphine in animal studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene can be synthesized through a one-step demethoxycarbonylation process from coronaridine . Another method involves the enantioselective synthesis of iboga alkaloids, which includes a gold-catalyzed oxidation of a terminal alkyne followed by cyclization, a Stevens rearrangement, and a tandem sequence that combines the gold-catalyzed oxidation, cyclization, and [1,2]-shift .
Industrial Production Methods: These methods typically require specialized equipment and conditions to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Gold-catalyzed oxidation is a common method used in the synthesis of iboga alkaloids.
Reduction: Standard reduction reactions can be employed to modify specific functional groups within the ibogamine molecule.
Substitution: Various substitution reactions can be used to introduce different functional groups, enhancing the compound’s biological activity.
Major Products Formed: The major products formed from these reactions include various derivatives of ibogamine, which can have different pharmacological properties. For example, the conversion of catharanthine to vinblastine, a potent anti-cancer drug, involves similar reaction pathways .
Applications De Recherche Scientifique
(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene has a wide range of scientific research applications:
Mécanisme D'action
(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene exerts its effects through multiple molecular targets and pathways:
Kappa Opioid Receptor (KOR): this compound interacts with KOR, which plays a role in modulating pain and addiction.
N-Methyl-D-Aspartate Receptor (NMDAR): It affects NMDAR, which is involved in synaptic plasticity and memory function.
Nicotinic Acetylcholine Receptor (nAChR): this compound influences nAChR, which is important for cognitive processes.
Serotonin Sites: The compound also affects serotonin receptors, contributing to its psychoactive properties.
Enzyme Inhibition: this compound inhibits acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter regulation.
Comparaison Avec Des Composés Similaires
(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene is part of the iboga alkaloid family, which includes several similar compounds:
Coronaridine: Another iboga alkaloid, coronaridine shares many of the same biological activities as ibogamine.
Voacangine: This compound is structurally related to ibogamine and has similar pharmacological effects.
This compound’s uniqueness lies in its ability to reduce drug self-administration without producing significant tremor effects, a side effect observed with some related alkaloids .
Propriétés
Formule moléculaire |
C19H24N2 |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3/t12-,13-,16-,19-/m0/s1 |
Clé InChI |
LRLCVRYKAFDXKU-DYIBVVGTSA-N |
SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |
SMILES isomérique |
CC[C@H]1C[C@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=CC=CC=C45 |
SMILES canonique |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |
Synonymes |
ibogamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-(2,5-dimethylphenyl)-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1206130.png)









![4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium](/img/structure/B1206144.png)



